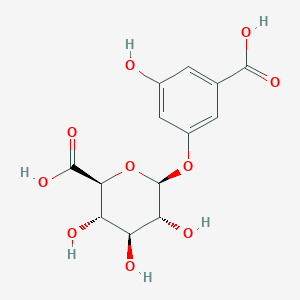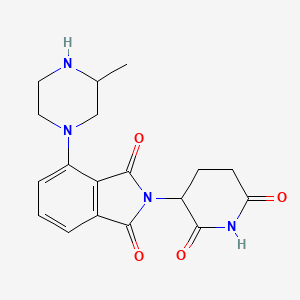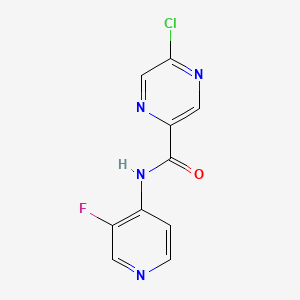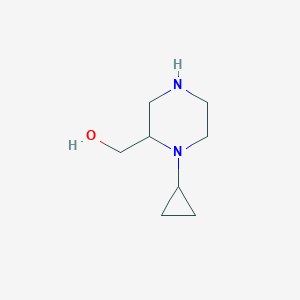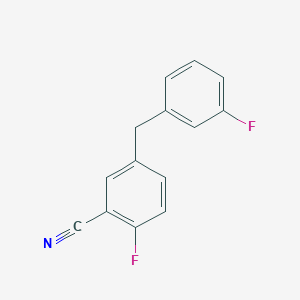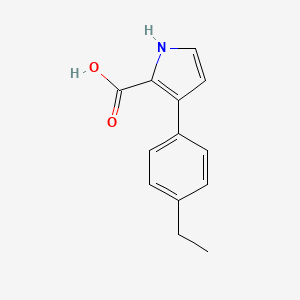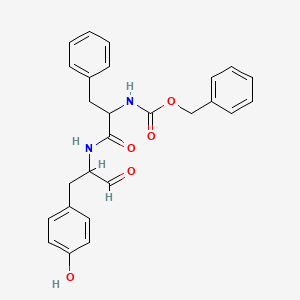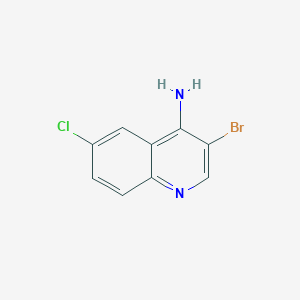
3-Bromo-6-chloroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-6-chloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-6-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :
Condensation Reaction: Substituted anthranilonitriles are condensed with 1,1,1-trichloro-4-ethoxybut-3-enone to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.
Halogenation: The quinoline core is then subjected to halogenation reactions to introduce the bromo and chloro substituents at the desired positions.
Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-Amino-3-bromo-6-chloroquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-bromo-6-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-bromo-6-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
6-Bromoquinoline: Studied for its antimicrobial properties.
4-Chloroquinoline: Investigated for its potential use in various therapeutic applications.
Uniqueness
4-Amino-3-bromo-6-chloroquinoline is unique due to the combination of amino, bromo, and chloro substituents on the quinoline ring.
Propiedades
Número CAS |
1065088-30-3 |
|---|---|
Fórmula molecular |
C9H6BrClN2 |
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
3-bromo-6-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) |
Clave InChI |
PJVBMHRPJKFPJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


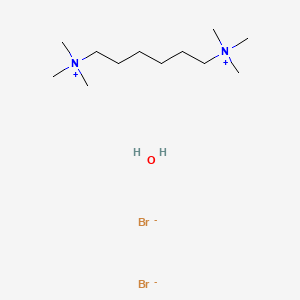

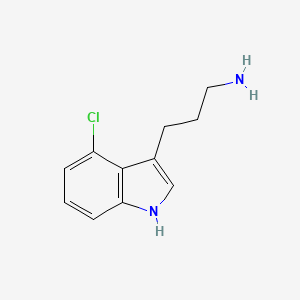
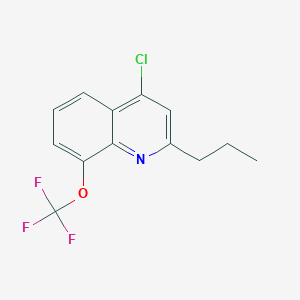
![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
